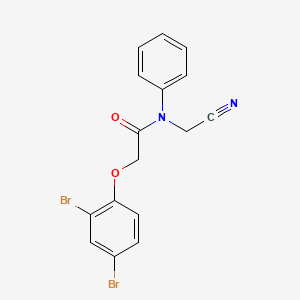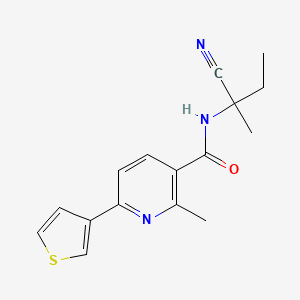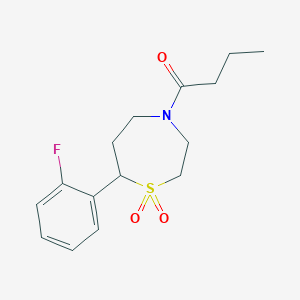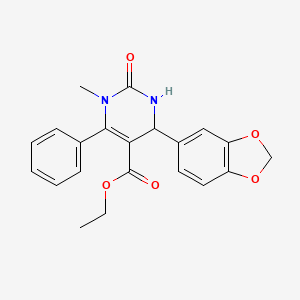
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is a versatile chemical compound widely used in scientific research. With its complex structure and diverse properties, this compound finds applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate typically involves the sulfonation of 4-ethylphenol with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group into a sulfonamide.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Sulfonamides.
Substitution: Sulfonate esters or sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonate esters and sulfonamides.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate involves its ability to act as a sulfonating agent. The sulfonate group can interact with various molecular targets, including enzymes and proteins, leading to modifications in their structure and function. The compound can also participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles, resulting in the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl substituents positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomeric form of trimethylbenzene.
1,2,3-Trimethylbenzene (Hemimellitene): The third isomeric form of trimethylbenzene.
Uniqueness
4-Ethylphenyl 2,4,6-trimethylbenzene-1-sulfonate is unique due to the presence of both an ethylphenyl group and a trimethylbenzene sulfonate group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-ethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-5-15-6-8-16(9-7-15)20-21(18,19)17-13(3)10-12(2)11-14(17)4/h6-11H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSCGXVQMBFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2488812.png)
![8-(4-Bromophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2488813.png)
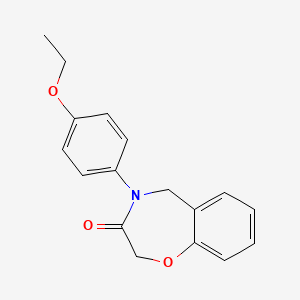
![N-[Cyano(cyclohexyl)methyl]-1-(2-methylphenyl)pyrazole-4-carboxamide](/img/structure/B2488817.png)
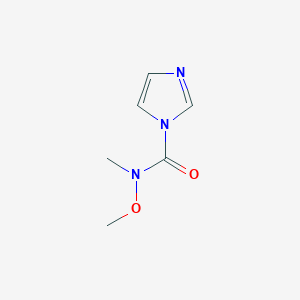
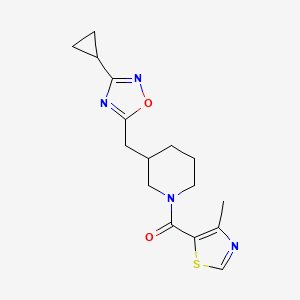
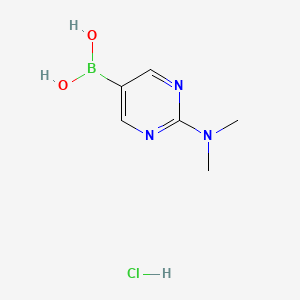
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one](/img/structure/B2488823.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
